molecular formula C12H9NO2 B6240800 1-[(E)-2-nitroethenyl]naphthalene CAS No. 37630-26-5

1-[(E)-2-nitroethenyl]naphthalene

Cat. No. B6240800
CAS RN: 37630-26-5
M. Wt: 199.2
InChI Key:
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Description

“1-[(E)-2-nitroethenyl]naphthalene” is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-[(E)-2-nitroethenyl]naphthalene” is 1S/C12H9NO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8+ . This indicates the presence of 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“1-[(E)-2-nitroethenyl]naphthalene” is a powder that is stored at room temperature . It has a molecular weight of 199.21 . The melting point is reported to be between 84-86 degrees Celsius .

Scientific Research Applications

Safety and Hazards

“1-[(E)-2-nitroethenyl]naphthalene” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While there is limited information on the future directions of research involving “1-[(E)-2-nitroethenyl]naphthalene”, the widespread distribution of naphthalene and its derivatives in the environment and their potential for low-level human exposure suggest a need for further investigation . This includes more detailed studies on their toxicity, mechanisms of action, and potential uses .

Mechanism of Action

Target of Action

It’s worth noting that naphthoquinones, a group to which this compound is related, have been studied extensively for their anticancer properties . They interact with various cellular targets, including DNA, proteins, and enzymes, disrupting their normal functions and leading to cell death .

Mode of Action

These include the generation of reactive oxygen species, inhibition of DNA synthesis, and interference with cellular signaling pathways .

Biochemical Pathways

Naphthalene and its derivatives are known to be metabolized by various enzymes, leading to the formation of reactive intermediates . These intermediates can then interact with cellular macromolecules, disrupting normal cellular functions .

Pharmacokinetics

Naphthalene, a structurally similar compound, is known to be metabolized in the liver and lungs, with the metabolites being stable enough to circulate and impact other organs .

Result of Action

Naphthoquinones, which share structural similarities with this compound, are known to induce cell death in cancer cells . This is achieved through various mechanisms, including the generation of reactive oxygen species, inhibition of DNA synthesis, and interference with cellular signaling pathways .

Action Environment

The action of 1-[(E)-2-nitroethenyl]naphthalene can be influenced by various environmental factors. For instance, the presence of particulate matter can significantly increase the removal efficiency of naphthalene, a structurally similar compound, in bioretention facilities . This suggests that environmental factors such as the presence of particulate matter could potentially influence the action, efficacy, and stability of 1-[(E)-2-nitroethenyl]naphthalene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(E)-2-nitroethenyl]naphthalene involves the reaction of 2-nitroethanol with naphthalene in the presence of a dehydrating agent to form 1-[(E)-2-nitroethenyl]naphthalene.", "Starting Materials": [ "2-nitroethanol", "naphthalene", "dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "Add 2-nitroethanol to a reaction flask", "Add naphthalene to the reaction flask", "Add a dehydrating agent (e.g. sulfuric acid) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove the drying agent", "Concentrate the organic layer under reduced pressure to obtain 1-[(E)-2-nitroethenyl]naphthalene as a yellow solid" ] }

CAS RN

37630-26-5

Product Name

1-[(E)-2-nitroethenyl]naphthalene

Molecular Formula

C12H9NO2

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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